
4,4'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(ethyne-2,1-diyl))dipyridine
Overview
Description
Chemical Structure: This compound features a central 2,3,5,6-tetramethylphenylene core connected via ethyne (acetylene) linkers to pyridine groups at the 4,4'-positions. Its molecular formula is C₂₆H₂₂N₂, with a CAS number 918801-05-5 . The methyl substituents enhance solubility and steric stability, making it suitable for applications in coordination chemistry, materials science, and targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-dibromobenzene and 4-ethynylpyridine.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 2,3,5,6-tetramethyl-1,4-dibromobenzene reacts with 4-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethyne bridges.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenated derivatives with saturated ethyne bridges.
Substitution: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Coordination Chemistry: Acts as a ligand in the formation of metal-organic frameworks (MOFs) and coordination complexes.
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.
Mechanism of Action
The mechanism of action of 4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices.
Coordination Chemistry: As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties.
Fluorescence: The compound’s structure enables it to act as a fluorescent probe, emitting light upon excitation, which is useful in imaging applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Substituent Effects
Table 1: Structural Variations in Phenylene-Ethynyl-Pyridine Systems
Key Insights :
- Electron-Donating vs. Withdrawing Groups : The methyl groups in the target compound improve solubility and facilitate π-π stacking in supramolecular assemblies, while perfluorinated analogs exhibit superior stability and electron-deficient character for catalytic applications .
- Extended π-Systems: Pyrene substitution (CAS 2097132-49-3) introduces luminescent properties due to its large aromatic system, contrasting with the non-emissive nature of the methylated compound .
Functional Group Modifications: Heterocyclic and Linker Variations
Table 2: Functional Group and Linker Comparisons
Key Insights :
- Electronic Properties : Carbazole substituents (Compound 7) enhance electron transport in semiconductors, whereas alkyl chains (B-23) improve solubility for NLO applications .
- Photoresponsive Behavior: Py-BBP exhibits photochromism due to its pyranochromene core, a feature absent in the target compound .
Physicochemical and Application-Based Comparisons
Key Insights :
- MOF Construction : The methylated compound is advantageous for hydrophobic MOFs, while perfluorinated analogs are used in gas storage/separation due to their rigid, porous structures .
- Biological Applications : The target compound’s methyl groups allow surface functionalization (e.g., antibodies/peptides) for targeted drug delivery, unlike its fluorinated counterpart .
Biological Activity
4,4'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(ethyne-2,1-diyl))dipyridine is a synthetic organic compound notable for its unique structural properties and potential biological applications. This article focuses on its biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a dipyridine core linked by a bis(ethyne) moiety to a tetramethyl-substituted phenylene group. Its molecular formula is with a CAS number of 918801-05-5. The structural representation can be summarized as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its pharmacological properties:
Antimicrobial Activity
In vitro studies have indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.
- Compounds demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 µg/mL.
Antioxidant Properties
The antioxidant capacity of the compound has been assessed using various assays:
- DPPH Radical Scavenging Assay : The compound showed a dose-dependent scavenging effect on DPPH radicals.
- Ferric Reducing Antioxidant Power (FRAP) : The reducing power was measured and compared to standard antioxidants like ascorbic acid.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines revealed:
- IC50 values ranging from 20 to 50 µM depending on the cell line.
- Mechanistic studies suggested induction of apoptosis as a potential mode of action.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Research : A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of dipyridine derivatives. The results indicated that modifications to the structure could enhance cytotoxic effects against specific cancer types.
- Antimicrobial Applications : In research published in Antimicrobial Agents and Chemotherapy, derivatives similar to this compound were tested against resistant bacterial strains. The findings suggested that structural modifications could lead to improved efficacy against multi-drug resistant pathogens.
Data Tables
Activity | Assay Type | Result |
---|---|---|
Antimicrobial | Agar Diffusion | MIC: 10 - 100 µg/mL |
Antioxidant | DPPH Scavenging | Significant dose-dependent effect |
Cytotoxicity | MTT Assay | IC50: 20 - 50 µM |
Properties
IUPAC Name |
4-[2-[2,3,5,6-tetramethyl-4-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c1-17-18(2)24(8-6-22-11-15-26-16-12-22)20(4)19(3)23(17)7-5-21-9-13-25-14-10-21/h9-16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJIUEOEJRHYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#CC2=CC=NC=C2)C)C)C#CC3=CC=NC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00845150 | |
Record name | 4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00845150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918801-05-5 | |
Record name | 4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00845150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.